N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperidine moiety, which are connected through an acetamide linkage. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-4-3-7-18(9-11)10-15(19)17-14-8-13(16)6-5-12(14)2/h5-6,8,11H,3-4,7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNMEGLUBVMVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 3-methylpiperidine as the primary starting materials.
Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly if it exhibits desirable pharmacological properties.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide would depend on its specific biological targets and pathways. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the 3-methylpiperidine moiety. These structural features may confer distinct biological activities and physicochemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
